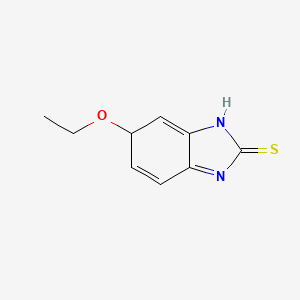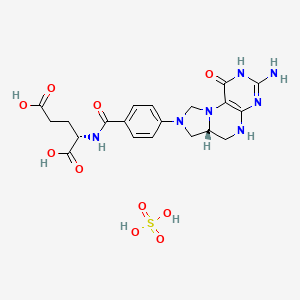
Arfolitixorin Hemisulfate Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arfolitixorin (sulfate) is a folate-based drug candidate primarily used in the treatment of colorectal cancer. It is the active form of folate, specifically [6R]-5,10-methylenetetrahydrofolate, which does not require metabolic activation. This compound has shown potential in enhancing the efficacy of chemotherapy, particularly when used in combination with 5-fluorouracil .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Arfolitixorin (sulfate) is synthesized through a series of chemical reactions that convert folic acid into its active formThe sulfate form is then obtained by reacting the compound with sulfuric acid under controlled conditions .
Industrial Production Methods
The industrial production of Arfolitixorin (sulfate) involves large-scale chemical synthesis using high-purity reagents and stringent quality control measures. The process is optimized to ensure high yield and purity of the final product. The compound is typically produced in a powder form, which is then formulated into a stable solution for clinical use .
Analyse Chemischer Reaktionen
Types of Reactions
Arfolitixorin (sulfate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to its tetrahydro form.
Substitution: Various functional groups can be introduced through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of tetrahydrofolate and methylenetetrahydrofolate, which have different biological activities and applications .
Wissenschaftliche Forschungsanwendungen
Arfolitixorin (sulfate) has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions to study folate metabolism.
Biology: Investigated for its role in cellular processes and DNA synthesis.
Medicine: Primarily used in the treatment of colorectal cancer, enhancing the efficacy of chemotherapy.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development.
Wirkmechanismus
Arfolitixorin (sulfate) exerts its effects by stabilizing the complex formed between 5-fluorouracil and thymidylate synthase, an enzyme crucial for DNA synthesis. This stabilization inhibits the enzyme, leading to the disruption of DNA synthesis and repair in rapidly proliferating tumor cells. The compound directly provides the active cofactor [6R]-5,10-methylenetetrahydrofolate, bypassing the need for metabolic activation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Leucovorin: Another folate-based compound used in combination with 5-fluorouracil.
Methotrexate: A folate antagonist used in cancer treatment.
Pemetrexed: A multi-targeted antifolate used in chemotherapy.
Uniqueness
Arfolitixorin (sulfate) is unique because it is the only direct-acting folate-based drug that does not require metabolic activation. This characteristic allows it to be effective in patients who lack the ability to convert folate into its active form, providing a broader therapeutic window and potentially better clinical outcomes.
Eigenschaften
CAS-Nummer |
149930-93-8 |
|---|---|
Molekularformel |
C20H25N7O10S |
Molekulargewicht |
555.5 g/mol |
IUPAC-Name |
(2S)-2-[[4-[(6aR)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]pentanedioic acid;sulfuric acid |
InChI |
InChI=1S/C20H23N7O6.H2O4S/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29;1-5(2,3)4/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31);(H2,1,2,3,4)/t12-,13+;/m1./s1 |
InChI-Schlüssel |
GKJSPWCDMPVQHB-KZCZEQIWSA-N |
Isomerische SMILES |
C1[C@@H]2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O.OS(=O)(=O)O |
Kanonische SMILES |
C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Dodecyldisulfanyl)ethyl 3-[[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(2-methylimidazol-1-yl)propyl]amino]propanoate](/img/structure/B15135241.png)

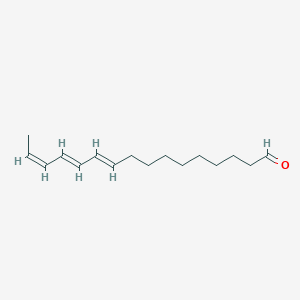
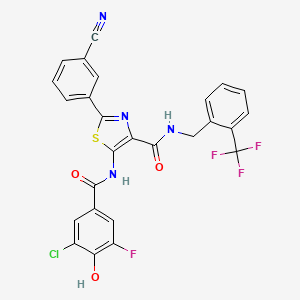



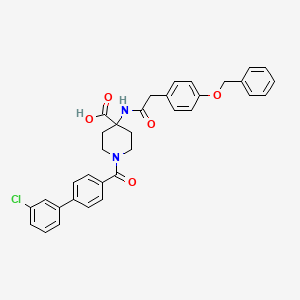

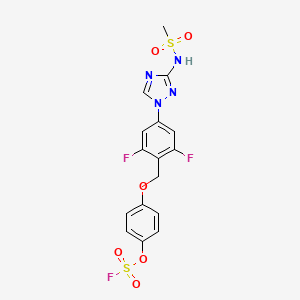
![N-[2-(2-morpholin-4-ylethyl)-1,3-dioxobenzo[de]isoquinolin-6-yl]hexadecanamide](/img/structure/B15135303.png)
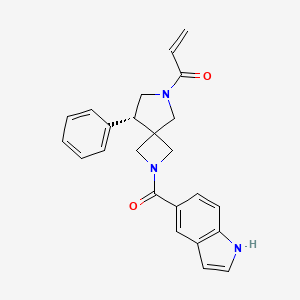
![2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,4S)-](/img/structure/B15135326.png)
